4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

Alzheimer's disease acetylcholinesterase inhibition BACE-1 inhibition

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline (designated AK-2 or hAChE/hBACE-1-IN-4) is a synthetic quinazoline derivative with a benzylpiperazine substituent at the 4-position and methoxy groups at the 6,7-positions. It was identified through a lead-optimization campaign generating 14 analogs (AK-1 to AK-14) targeting multiple pathogenic pathways in Alzheimer's disease (AD), including cholinergic dysfunction and amyloid-beta (Aβ) pathology.

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
Cat. No. B15135404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C21H24N4O2/c1-26-19-12-17-18(13-20(19)27-2)22-15-23-21(17)25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3
InChIKeyXWPIESWYFSAYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline for Multi-Target Alzheimer's Research: A Procurement-Focused Evidence Summary


4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline (designated AK-2 or hAChE/hBACE-1-IN-4) is a synthetic quinazoline derivative with a benzylpiperazine substituent at the 4-position and methoxy groups at the 6,7-positions . It was identified through a lead-optimization campaign generating 14 analogs (AK-1 to AK-14) targeting multiple pathogenic pathways in Alzheimer's disease (AD), including cholinergic dysfunction and amyloid-beta (Aβ) pathology [1]. The compound is formally classified as an acetylcholinesterase (AChE) inhibitor in the ChEBI ontology (CHEBI:233298) [2]. Unlike conventional single-target AChE inhibitors, this compound exhibits a dual inhibition profile spanning hAChE, human β-secretase-1 (hBACE-1), and Aβ aggregation, positioning it within the multi-target-directed ligand (MTDL) paradigm for neurodegenerative disease research [1].

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline: Why In-Class Quinazoline Substitution Compromises Scientific Validity


The 6,7-dimethoxyquinazoline scaffold is a privileged structure appearing across numerous therapeutic areas, including PDGFR kinase inhibition via 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives [1] and α1-adrenoceptor antagonism via 2,4-diamino-6,7-dimethoxyquinazoline analogs [2]. However, substitution of the benzylpiperazine at the 4-position produces a fundamentally distinct pharmacological signature—balanced dual hAChE/hBACE-1 inhibition coupled with Aβ anti-aggregation activity—that is absent from the kinase-inhibitory or antihypertensive quinazoline subclasses [3]. Moreover, within the AK-series itself, minor structural variations produce substantial differences in potency, BBB permeability, and in vivo efficacy, as demonstrated by the superior performance of AK-2 over its closest congeners AK-1 and AK-3 [3]. Generic replacement with any other 6,7-dimethoxyquinazoline—even one sharing the benzylpiperazine moiety—cannot replicate the pharmacological fingerprint validated in the Verma et al. 2024 study without explicit re-characterization data.

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline: Quantitative Differentiation Evidence Against Comparators


Dual hAChE/hBACE-1 Inhibition with Balanced Sub-Micromolar Potency Versus Donepezil's AChE-Restricted Profile

AK-2 demonstrates balanced dual inhibitory activity: hAChE IC50 = 0.283 μM (283 nM) and hBACE-1 IC50 = 0.231 μM (231 nM) . Donepezil, the clinical gold-standard AChE inhibitor, achieves hAChE IC50 of 11.6 nM but is essentially inactive against BACE-1 (reported IC50 of ~194 nM to 11.3 μM across studies) [1]. The dual-target engagement of AK-2 addresses both cholinergic deficit and amyloidogenic processing simultaneously—a mechanistic breadth that donepezil does not provide as a single-target agent. The ratio of hAChE to hBACE-1 inhibitory potency for AK-2 is approximately 1.2:1, indicating balanced polypharmacology.

Alzheimer's disease acetylcholinesterase inhibition BACE-1 inhibition multi-target-directed ligand

Aβ Aggregation Inhibition: AK-2 Demonstrates Direct Anti-Amyloid Activity Absent in Donepezil at Comparable Concentrations

AK-2 inhibits both self-induced Aβ aggregation and AChE-induced Aβ aggregation in the Thioflavin-T fluorescence assay, a property associated with its ability to displace propidium iodide from the peripheral anionic site (PAS) of AChE [1]. In contrast, donepezil at 100 μM inhibits AChE-induced Aβ aggregation by only ~22%, compared to propidium which achieves ~82% inhibition under the same conditions [2]. AK-2's PAS displacement activity suggests a mechanistic basis for its anti-aggregation effect that is structurally encoded rather than serendipitous.

amyloid-beta aggregation Thioflavin-T assay neuroprotection Alzheimer's disease

Blood-Brain Barrier Permeability: PAMPA-BBB Assay Confirms CNS Penetration Potential Not Replicated Across All Quinazoline Congeners

AK-2 demonstrated favorable blood-brain barrier (BBB) permeability in the parallel artificial membrane permeability assay (PAMPA-BBB) [1]. This experimental demonstration of passive CNS penetration potential distinguishes AK-2 from many quinazoline derivatives that fail to cross the BBB. While donepezil is also CNS-penetrant (PAMPA-BBB Pe = 25.2 × 10⁻⁶ cm·s⁻¹, predicted CNS+) [2], the BBB permeability of AK-2 was demonstrated in the context of its novel dual-mechanism scaffold, establishing that the 4-benzylpiperazine-6,7-dimethoxy substitution pattern is compatible with CNS target engagement. Furthermore, in vivo oral administration at 500 mg/kg confirmed brain exposure and pharmacological activity in rat models [1].

blood-brain barrier permeability PAMPA-BBB CNS drug delivery quinazoline

Non-Neurotoxicity in SH-SY5Y Neuronal Cells: A Safety Differentiation for In Vitro Mechanistic Studies

AK-2 was explicitly evaluated and found to be non-neurotoxic against differentiated SH-SY5Y human neuroblastoma cell lines, a standard neuronal model for assessing compound safety [1]. This is a critical attribute for tool compounds intended for prolonged in vitro mechanistic studies, as neurotoxicity can confound readouts. While donepezil is also clinically safe, many benzylpiperazine derivatives—including certain recreational BZP analogs—exhibit neurotoxicity through dopaminergic and serotonergic mechanisms [2]. The non-neurotoxic profile of AK-2 in the SH-SY5Y model provides procurement confidence for studies requiring extended neuronal exposure.

neurotoxicity SH-SY5Y neuronal safety Alzheimer's disease

In Vivo Efficacy: Cognitive Rescue in Rat Morris Water Maze and Drosophila AD Models Establishing Translational Relevance

AK-2 significantly ameliorated Aβ-induced cognitive deficits in the Morris water maze rat model and demonstrated significant rescue of the eye phenotype in an Aβ-phenotypic Drosophila model of AD [1]. Ex-vivo immunohistochemistry on hippocampal rat brain sections confirmed reduced Aβ and BACE-1 protein levels following AK-2 treatment. Pharmacokinetic studies indicated good oral absorption [1]. This breadth of in vivo efficacy data—spanning rodent behavioral testing, a Drosophila genetic model, and ex-vivo target engagement—exceeds the typical characterization available for research-grade quinazoline tool compounds and provides translational validation that AK-2 engages its intended targets in living organisms.

Morris water maze Drosophila Alzheimer's model cognitive deficits in vivo pharmacology

Within-Series Superiority: AK-2 Outperforms AK-1 and AK-3 with the Same 6,7-Dimethoxyquinazoline Scaffold and Benzylpiperazine Moiety

Among the 14 analogs synthesized in the Verma et al. 2024 study, only AK-1, AK-2, and AK-3 exhibited good dual hAChE/hBACE-1 inhibitory activity with favorable BBB permeability, yet AK-2 was identified as the most active compound overall [1]. AK-2 uniquely demonstrated significant propidium iodide displacement from the AChE-PAS region and was subjected to the most extensive in vivo characterization, including Morris water maze, Drosophila model, and ex-vivo IHC studies [1]. This within-series differentiation is critical: even minor structural modifications within the same quinazoline-benzylpiperazine chemotype produce substantially different biological profiles, reinforcing that AK-2 is not interchangeable with its closest congeners.

structure-activity relationship lead optimization quinazoline AK series

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline: High-Impact Application Scenarios Driven by Quantitative Evidence


Multi-Target Alzheimer's Disease Drug Discovery: Dual hAChE/hBACE-1 Inhibition with Anti-Amyloid Activity

AK-2 is ideally suited as a reference compound or starting scaffold for multi-target-directed ligand (MTDL) programs in Alzheimer's disease. Its balanced dual inhibition of hAChE (IC50 = 0.283 μM) and hBACE-1 (IC50 = 0.231 μM), combined with demonstrated Aβ aggregation inhibition in the Thioflavin-T assay and propidium iodide displacement from the AChE peripheral anionic site, provides a validated polypharmacological starting point that addresses both symptomatic and disease-modifying hypotheses simultaneously [1]. The compound's non-neurotoxic profile in SH-SY5Y cells and confirmed BBB permeability via PAMPA-BBB further support its use in CNS-focused phenotypic screening cascades [1].

In Vivo Alzheimer's Disease Model Studies Requiring Orally Bioavailable, CNS-Penetrant Tool Compounds

AK-2 has demonstrated statistically significant cognitive rescue in the Aβ-induced Morris water maze rat model, phenotypic rescue in an Aβ-Drosophila AD model, and reduced Aβ/BACE-1 protein levels in hippocampal IHC analysis following oral administration [1]. Pharmacokinetic studies confirmed good oral absorption. These data support the selection of AK-2 as a tool compound for in vivo target engagement studies, disease progression biomarker analysis, or as a positive control in preclinical AD efficacy models where oral dosing and CNS penetration are required [1].

Structure-Activity Relationship (SAR) Studies on Benzylpiperazine-Quinazoline Hybrids for Neurodegenerative Disease

AK-2 represents the lead-optimized endpoint of a 14-compound SAR campaign, with its 4-benzylpiperazine-6,7-dimethoxy substitution pattern conferring the optimal balance of dual enzyme inhibition, BBB permeability, and in vivo activity within the series [1]. Researchers engaged in medicinal chemistry optimization of quinazoline-based CNS therapeutics can use AK-2 as a benchmark comparator against which novel analogs are evaluated for hAChE/hBACE-1 potency, PAS displacement, neurotoxicity, and BBB penetration. The publicly available characterization data for AK-1 and AK-3 from the same study provide built-in negative comparators [1].

Aβ Aggregation and AChE-PAS Interaction Mechanistic Studies

AK-2's demonstrated propidium iodide displacement from the AChE peripheral anionic site—a region implicated in AChE-induced Aβ aggregation—makes it a valuable probe for studying the structural and mechanistic relationship between AChE-PAS occupancy and amyloidogenic processing [1]. The compound can serve as a tool to dissect whether PAS-directed ligands modulate Aβ aggregation independently of catalytic site inhibition, with donepezil (weak PAS-mediated anti-aggregation, ~22% inhibition at 100 μM) [2] available as a comparator with a different PAS interaction profile.

Quote Request

Request a Quote for 4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.